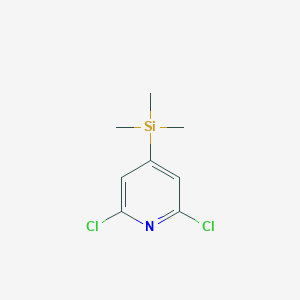
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) is an organosilicon compound with the molecular formula C8H11Cl2NSi. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 4 position is substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridines, while coupling reactions with boronic acids produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and the trimethylsilyl group. The chlorine atoms can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and transition states in reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) can be compared with other similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trimethylsilyl group, which affects its reactivity and applications.
2,6-Dichloropyridine: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the chlorine atoms, which changes its reactivity profile.
The uniqueness of Pyridine, 2,6-dichloro-4-(trimethylsilyl)-(9CI) lies in the combination of chlorine atoms and the trimethylsilyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Eigenschaften
CAS-Nummer |
134031-23-5 |
|---|---|
Molekularformel |
C8H11Cl2NSi |
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
Synonyme |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















